molecular formula C14H19FN2O2S B11073820 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(4-fluorophenyl)piperazine

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(4-fluorophenyl)piperazine

Cat. No.: B11073820
M. Wt: 298.38 g/mol
InChI Key: DIEMLVRHXIZQGI-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione is an organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a thiolane-11-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of less toxic reagents and improved yields are common goals in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolane-11-dione moiety to thiolane.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione is unique due to its specific combination of a fluorophenyl group and a thiolane-11-dione moiety, which imparts distinct chemical and biological properties. Its ability to interact with sigma-2 receptors and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C14H19FN2O2S

Molecular Weight

298.38 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]thiolane 1,1-dioxide

InChI

InChI=1S/C14H19FN2O2S/c15-12-1-3-13(4-2-12)16-6-8-17(9-7-16)14-5-10-20(18,19)11-14/h1-4,14H,5-11H2

InChI Key

DIEMLVRHXIZQGI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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